N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzoyl group and a dimethylpropanamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the benzofuran ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide: Differing by the presence of an acetamide group instead of a dimethylpropanamide group.
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide: Differing by the presence of a fluorobenzamide group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H21NO3/c1-13-16-12-15(22-20(24)21(2,3)4)10-11-17(16)25-19(13)18(23)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,24) |
InChI Key |
KZNNYZPLDDDLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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